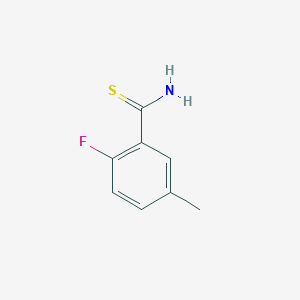

2-Fluoro-5-methyl-thiobenzamide

Description

2-Fluoro-5-methyl-thiobenzamide is a fluorinated aromatic compound characterized by a benzene ring substituted with a fluorine atom at position 2, a methylthio (-SCH₃) group at position 5, and a thioamide (-C(=S)NH₂) functional group. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, such as enzyme inhibition or ligand design.

Properties

Molecular Formula |

C8H8FNS |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

2-fluoro-5-methylbenzenecarbothioamide |

InChI |

InChI=1S/C8H8FNS/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H2,10,11) |

InChI Key |

XKSXMDQFQZXGRX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methyl-thiobenzamide can be achieved through several methods. One common approach involves the fluorination of 5-methyl-thiobenzamide using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 5-methyl-thiobenzamide in an appropriate solvent, such as acetonitrile, at room temperature.

Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 5-methyl-thiobenzamide is coupled with a fluorinated aryl halide in the presence of a palladium catalyst. This reaction is carried out under mild conditions, typically at room temperature, and in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the fluorinating agents safely. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methyl-thiobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.

Substitution: The fluorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.

Reduction: Lithium aluminum hydride; reactions are usually performed in dry ether or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols; reactions are carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-5-methyl-thiobenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

Medicine: Studied for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methyl-thiobenzamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom in the compound can form strong hydrogen bonds with target molecules, enhancing its binding affinity and specificity. Additionally, the presence of the methyl group can influence the compound’s lipophilicity and overall bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares 2-Fluoro-5-methyl-thiobenzamide with structurally related compounds from Biopharmacule Speciality Chemicals, focusing on substituents, functional groups, and inferred applications:

Key Observations:

- Substituent Effects : The methylthio (-SCH₃) group in this compound is electron-donating due to sulfur’s lone pairs, while the trifluoromethyl (-CF₃) group in Biopharmacule analogs is strongly electron-withdrawing. This difference significantly alters the aromatic ring’s reactivity, influencing electrophilic substitution patterns and stability.

- Functional Group Diversity : The thioamide group in this compound offers hydrogen-bonding capabilities and nucleophilic reactivity, whereas Biopharmacule compounds feature groups like aldehydes (electrophilic), carboxylic acids (acid-base reactivity), and nitriles (versatile in cycloadditions).

Biological Activity

2-Fluoro-5-methyl-thiobenzamide is a fluorinated derivative of thiobenzamide, which has garnered interest due to its potential biological activities. This compound is part of a broader class of thiobenzamides known for various pharmacological properties, including antiviral and anticancer activities. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : C₇H₈FNS

- Molecular Weight : 173.21 g/mol

- Structural Features :

- A fluorine atom at the 2-position.

- A methyl group at the 5-position.

- A thiobenzamide functional group.

Antiviral Activity

Research indicates that thiobenzamides, including derivatives like this compound, may exhibit antiviral properties. A study on a series of thiobenzamide derivatives highlighted their potential as fusion inhibitors against influenza viruses. The axial disposition of the thioamide moiety was found to be critical for this activity, suggesting that similar structural features in this compound could confer antiviral efficacy .

The mechanism by which thiobenzamides exert their biological effects often involves interaction with specific cellular targets. For example, some derivatives have been shown to inhibit key enzymes involved in viral replication or cancer cell proliferation pathways. The presence of electron-withdrawing groups like fluorine can enhance these interactions by modifying the electronic properties of the compound .

Case Studies

While direct case studies on this compound are scarce, related research provides insights into its potential applications:

- Influenza Inhibition : A series of thiobenzamides demonstrated significant antiviral activity against influenza, with structural modifications leading to enhanced efficacy. The axial orientation and electronic characteristics were pivotal in determining their activity .

- Anticancer Evaluation : In vitro studies on structurally analogous compounds revealed promising results against various cancer cell lines, indicating that further exploration of fluorinated thiobenzamides could yield effective anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.